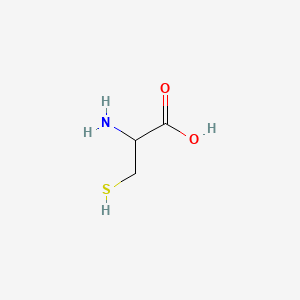![molecular formula C19H28N2O3S B1147170 (8aR,12aS,13aS)-12-ethylsulfonyl-3-methoxy-6,7,8,8a,9,10,11,12a,13,13a-decahydro-5H-isoquinolino[2,1-g][1,6]naphthyridin-7-ium CAS No. 158854-42-3](/img/structure/B1147170.png)
(8aR,12aS,13aS)-12-ethylsulfonyl-3-methoxy-6,7,8,8a,9,10,11,12a,13,13a-decahydro-5H-isoquinolino[2,1-g][1,6]naphthyridin-7-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (8aR,12aS,13aS)-12-ethylsulfonyl-3-methoxy-6,7,8,8a,9,10,11,12a,13,13a-decahydro-5H-isoquinolino[2,1-g][1,6]naphthyridin-7-ium is a complex organic molecule with a unique structure. This compound is characterized by its isoquinolino[2,1-g][1,6]naphthyridin-7-ium core, which is further modified by the presence of an ethanesulfonyl group and a methoxy group. The stereochemistry of the molecule is defined by the specific configuration of its chiral centers, making it a compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8aR,12aS,13aS)-12-ethylsulfonyl-3-methoxy-6,7,8,8a,9,10,11,12a,13,13a-decahydro-5H-isoquinolino[2,1-g][1,6]naphthyridin-7-ium typically involves multiple steps, including the formation of the isoquinolino[2,1-g][1,6]naphthyridin-7-ium core and subsequent functionalization. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize cost. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(8aR,12aS,13aS)-12-ethylsulfonyl-3-methoxy-6,7,8,8a,9,10,11,12a,13,13a-decahydro-5H-isoquinolino[2,1-g][1,6]naphthyridin-7-ium: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can modify the ethanesulfonyl group or other functional groups present in the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
(8aR,12aS,13aS)-12-ethylsulfonyl-3-methoxy-6,7,8,8a,9,10,11,12a,13,13a-decahydro-5H-isoquinolino[2,1-g][1,6]naphthyridin-7-ium: has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of specific diseases or conditions.
Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (8aR,12aS,13aS)-12-ethylsulfonyl-3-methoxy-6,7,8,8a,9,10,11,12a,13,13a-decahydro-5H-isoquinolino[2,1-g][1,6]naphthyridin-7-ium involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanesulfonyl group and methoxy group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
Lemon Balm: Contains flavonoids, terpenes, and phenolic compounds, used for its medicinal properties.
Uniqueness
(8aR,12aS,13aS)-12-ethylsulfonyl-3-methoxy-6,7,8,8a,9,10,11,12a,13,13a-decahydro-5H-isoquinolino[2,1-g][1,6]naphthyridin-7-ium: is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(8aR,12aS,13aS)-12-ethylsulfonyl-3-methoxy-6,7,8,8a,9,10,11,12a,13,13a-decahydro-5H-isoquinolino[2,1-g][1,6]naphthyridin-7-ium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S/c1-3-25(22,23)21-9-4-5-15-13-20-10-8-14-11-16(24-2)6-7-17(14)19(20)12-18(15)21/h6-7,11,15,18-19H,3-5,8-10,12-13H2,1-2H3/p+1/t15-,18+,19+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGBFFAJXFXOIL-MNEFBYGVSA-O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2C1CC3C4=C(CC[NH+]3C2)C=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS(=O)(=O)N1CCC[C@H]2[C@@H]1C[C@H]3C4=C(CC[NH+]3C2)C=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N2O3S+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654430 |
Source


|
| Record name | (8aR,12aS,13aS)-12-(Ethanesulfonyl)-3-methoxy-5,8,8a,9,10,11,12,12a,13,13a-decahydro-6H-isoquinolino[2,1-g][1,6]naphthyridin-7-ium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158854-42-3 |
Source


|
| Record name | (8aR,12aS,13aS)-12-(Ethanesulfonyl)-3-methoxy-5,8,8a,9,10,11,12,12a,13,13a-decahydro-6H-isoquinolino[2,1-g][1,6]naphthyridin-7-ium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(-)-N-(1(R)-Phenylethyl)-1-azabicyclo[2.2.2]octan-3(S)-amine dihydrochloride](/img/structure/B1147087.png)

![2-[Methoxy(methylsulfanyl)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B1147089.png)

![(4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone](/img/structure/B1147091.png)

![3-Benzyl-1-[5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)-beta-D-ribofuranosyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1147097.png)

![sodium;2-[2-amino-3-(4-bromobenzoyl)phenyl]-2-oxoacetate](/img/structure/B1147100.png)

![[(1R,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate](/img/structure/B1147108.png)
